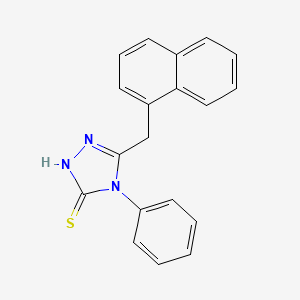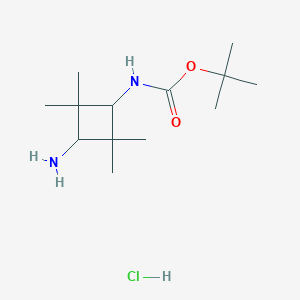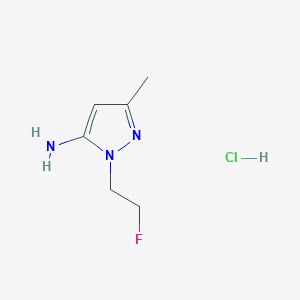
5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic molecule that has garnered interest due to its potential pharmacological properties. Research has focused on synthesizing various derivatives of this compound to explore their anti-inflammatory, antibacterial, and anticancer activities .
Synthesis Analysis
The synthesis of this compound and its derivatives typically involves the condensation of appropriate precursors, such as naphthylmethyl and aryl components, under controlled conditions. The process is often followed by characterization using spectroscopic methods like infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry to confirm the chemical structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of these triazole derivatives is confirmed through various spectroscopic techniques. For instance, the structure of related compounds has been elucidated using IR, 1H NMR, and X-ray crystallography, which provide insights into the planarity of the phenyl group and the dihedral angles within the molecule . These structural analyses are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The triazole core of the compound is reactive and can undergo further chemical transformations. For example, it can react with formaldehyde and different amines to yield Mannich bases, or with thionyl chloride to produce chloromethyl derivatives. These derivatives can then be used to synthesize various heterocyclic systems, such as triazolo-, oxadiazolo-, and triazinotriazoles, by ring closure reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are studied using a combination of physical-chemical analysis methods. These include 1H NMR spectroscopy, elemental analysis, and chromatographic techniques. The pharmacological activity of these compounds is often predicted using computer programs like PASS, and preliminary screenings can suggest high activity, warranting further investigation .
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-Inflammatory Applications : 5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives have been synthesized and evaluated for their potential anti-inflammatory properties. Notably, these compounds were found to exhibit significant anti-inflammatory activity in scientific studies (Arustamyan et al., 2021), (Kothari et al., 1978).
Chemical Characterization : The synthesis and chemical characterization of these compounds have been a focus of research, with studies detailing their infrared, nuclear magnetic resonance, and mass spectra (Singh & Kandel, 2013), (Kothari et al., 1978).
Wide Biological Activities : Research indicates that derivatives of 1,2,4-triazole, such as this compound, are notable for their broad spectrum of biological activity, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. These compounds also exhibit low toxicity, making them promising for further investigation (Aksyonova-Seliuk et al., 2018).
Potential in Corrosion Inhibition : Some derivatives of 1,2,4-triazole have been studied for their effectiveness in inhibiting corrosion of metals, highlighting an application outside of biological activity. Their effectiveness in different acidic environments has been documented (Quraishi & Jamal, 2002).
Antimicrobial Activities : The antimicrobial potential of some 1,2,4-triazole derivatives has also been investigated, with studies showing varying degrees of effectiveness against different microbial strains, indicating their potential use in developing new antimicrobial agents (Bayrak et al., 2009).
Wirkmechanismus
Safety and Hazards
The safety and hazards of a compound refer to its potential effects on human health and the environment. This information is typically provided in a material safety data sheet (MSDS). Unfortunately, without an MSDS or similar resource for this compound, it’s difficult to provide specific safety and hazard information .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(naphthalen-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S/c23-19-21-20-18(22(19)16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUZRQOFJKBKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B3016949.png)


![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3016955.png)
![N-(4-butylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3016956.png)

![3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid](/img/structure/B3016958.png)
![7-isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B3016960.png)


![16-Cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B3016965.png)

![methyl 4-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B3016967.png)